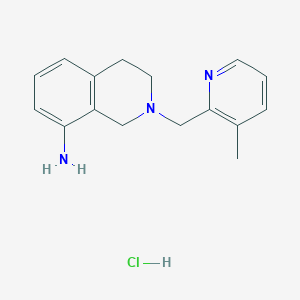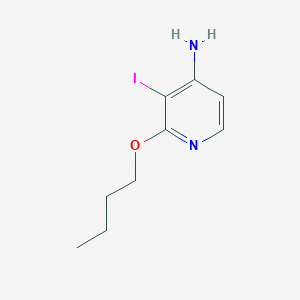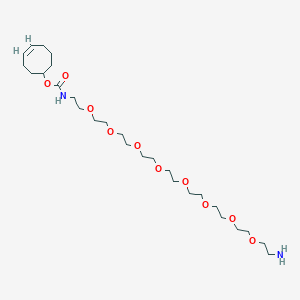![molecular formula C16H30O3Si B11834826 (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol CAS No. 919770-52-8](/img/structure/B11834826.png)
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring, a triethylsilyl group, and a pent-4-yn-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the protection of a hydroxyl group with a triethylsilyl group, followed by the formation of the oxane ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The oxane ring and triethylsilyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pent-4-yn-2-ol moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-[(Oxan-2-yl)oxy]-5-(trimethylsilyl)pent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-3-ol: Similar structure but with a hydroxyl group at a different position.
Uniqueness
The uniqueness of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Propriétés
Numéro CAS |
919770-52-8 |
|---|---|
Formule moléculaire |
C16H30O3Si |
Poids moléculaire |
298.49 g/mol |
Nom IUPAC |
(2S)-1-(oxan-2-yloxy)-5-triethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C16H30O3Si/c1-4-20(5-2,6-3)13-9-10-15(17)14-19-16-11-7-8-12-18-16/h15-17H,4-8,10-12,14H2,1-3H3/t15-,16?/m0/s1 |
Clé InChI |
SOVBWOXJYXTKPV-VYRBHSGPSA-N |
SMILES isomérique |
CC[Si](CC)(CC)C#CC[C@@H](COC1CCCCO1)O |
SMILES canonique |
CC[Si](CC)(CC)C#CCC(COC1CCCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)



![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)



